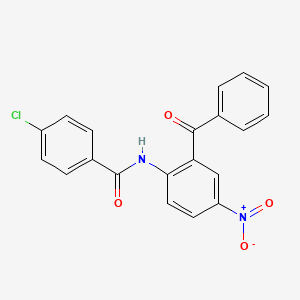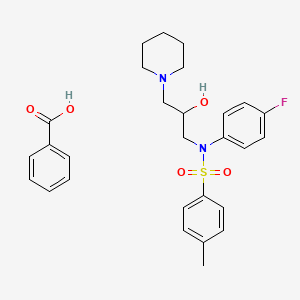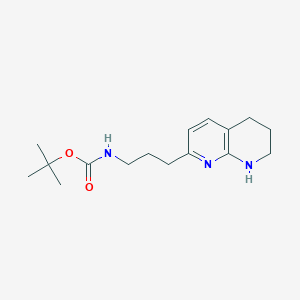![molecular formula C17H10Cl3FN4OS B2934022 5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide CAS No. 1799271-92-3](/img/structure/B2934022.png)
5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H10Cl3FN4OS and its molecular weight is 443.7. The purity is usually 95%.
BenchChem offers high-quality 5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Convenient Synthesis of Thiadiazoles : Research on the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles presents a methodology involving oxidative dimerization of thioamides. This process highlights the versatility of thiadiazoles in synthetic chemistry, offering high yields and showcasing the reactivity of thiadiazoles under different conditions (Takikawa et al., 1985).
Antimicrobial Agents from Thiadiazoles : A study on the synthesis of formazans from a Mannich base of a thiadiazole derivative explored its potential as antimicrobial agents. This research underscores the biological activity that can be imbued in thiadiazole-containing compounds, indicating their utility in developing new antimicrobial substances (Sah et al., 2014).
Hybrid Molecules for Biological Applications : Research involving microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties explored their biological activities. This study demonstrates the potential of thiadiazole derivatives in medicinal chemistry, particularly in antimicrobial and enzyme inhibition applications (Başoğlu et al., 2013).
Applications in Anticancer Research
Thiadiazole Derivatives as Anticancer Agents : New thiophene and thiazolyl-thiophene derivatives incorporating the thiadiazole moiety have been synthesized and evaluated for their anticancer activity. Such studies open avenues for the development of novel anticancer agents, highlighting the significant role of thiadiazole derivatives in drug discovery (Atta & Abdel‐Latif, 2021).
Novel Pharmacophores for Anticancer Activity : The synthesis of novel pharmacophores containing the thiazole moiety for potent anticancer activity showcases the importance of structural innovation in combating cancer. These compounds demonstrate the therapeutic potential of tailored thiadiazole derivatives against specific cancer cell lines (Gomha et al., 2017).
Propriétés
IUPAC Name |
5-[(Z)-1-chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3FN4OS/c18-12(7-10-3-6-13(19)23-14(10)20)16-24-25-17(27-16)15(26)22-8-9-1-4-11(21)5-2-9/h1-7H,8H2,(H,22,26)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRLIMAOTODWBQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(S2)C(=CC3=C(N=C(C=C3)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(S2)/C(=C/C3=C(N=C(C=C3)Cl)Cl)/Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)




![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)



![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)